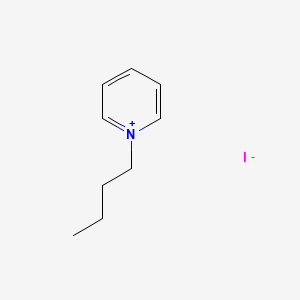

1-Butylpyridinium iodide

Description

Evolution of Pyridinium-Based Ionic Liquids in Academic Inquiry

The exploration of ionic liquids (ILs) has evolved through several generations, each defined by their intended applications. unl.pt Pyridinium-based ILs have been a significant part of this journey. Initially, like other ILs, they were investigated as alternative, non-volatile solvents. tandfonline.com Over time, research has increasingly focused on fine-tuning their properties by modifying the structure of the pyridinium (B92312) cation and the choice of the anion. unl.pt

The development of pyridinium ILs has been driven by their favorable characteristics, such as relatively high thermal stability and moderate solvation properties. nih.govnih.gov Researchers have synthesized a wide array of these compounds to understand how structural changes, like the length of the alkyl chain on the pyridine (B92270) ring or the position of substituents, impact their physical and chemical behavior. unl.pttandfonline.com This has led to the creation of "task-specific" ionic liquids, where the compound is designed for a particular function, moving beyond their use as simple solvents. researchgate.net The synthesis methods have also evolved, with a growing emphasis on greener and more efficient processes, such as microwave-assisted reactions, which can offer higher yields and purity in less time compared to conventional heating. unl.pttandfonline.com

Research Trajectories of Ionic Liquids in Contemporary Chemistry

Contemporary research into ionic liquids is marked by a significant push towards sustainability and specialized applications. inajl.org Initially lauded as "green solvents" due to their low volatility, the focus has now broadened to assess their entire lifecycle and environmental impact. inajl.org A major research trend is the development of ILs from renewable sources and the design of biodegradable compounds. nih.gov

The field is also witnessing a surge in the creation of task-specific and functionalized ILs. researchgate.netmdpi.com These are not just solvents but active components in processes, serving as catalysts, extraction agents, or electrolytes. mdpi.comresearchgate.net Key areas of application and research include:

Energy: ILs are extensively studied as electrolytes in batteries, supercapacitors, and dye-sensitized solar cells due to their thermal stability and non-flammability. researchgate.netacs.org

Green Chemistry: They are used as catalysts and recyclable reaction media in organic synthesis to improve reaction efficiency and reduce waste. researchgate.netmdpi.com

Materials Science: The development of polymer ionic liquids (PILs) and ion gels has opened new frontiers in advanced materials for applications like gas separation, sensors, and transistors. rsc.org

Biotechnology: ILs are being explored for their ability to stabilize enzymes, dissolve biomass, and as active pharmaceutical ingredients. nih.govnih.gov

Bibliometric analyses show that while the initial explosion of general IL research may have peaked, publications related to specific, high-value applications in fields like energy and applied chemistry continue to grow. inajl.orgresearchgate.net

Scope and Significance of 1-Butylpyridinium (B1220074) Iodide in Modern Chemical Science

1-Butylpyridinium iodide ([BPy]I) is a prominent example of a pyridinium-based IL with expanding applications. Its significance stems from its accessible synthesis, distinct physicochemical properties, and versatile functionality.

Properties and Synthesis

This compound is typically synthesized through a quaternization reaction, which involves the alkylation of pyridine with 1-iodobutane. tandfonline.com This is a straightforward method that allows for the production of the salt with high purity after recrystallization. rsc.org The resulting compound is an off-white or yellow solid at room temperature. rsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₄IN | nih.govroco.global |

| Molecular Weight | 263.12 g/mol | nih.govroco.global |

| Melting Point | 74 °C | roco.globaliolitec.de |

| Density | 1.506 g/cm³ (at 25 °C) | roco.globaliolitec.de |

| IUPAC Name | 1-butylpyridin-1-ium;iodide | nih.gov |

| CAS Number | 874-81-7 | nih.gov |

Research Findings and Applications

The utility of this compound is demonstrated across several areas of chemical research. The iodide anion plays a crucial role in many of its applications, acting as a nucleophile or participating in redox processes.

Catalysis: It serves as a green and recyclable catalyst for various organic reactions. For instance, it has been effectively used in oxidative esterification reactions. The iodide anion is believed to be key to its catalytic activity in these transformations.

Energy Materials: A significant application is its use as a component in electrolytes for dye-sensitized solar cells (DSSCs). researchgate.net Its presence in eutectic mixtures with other ionic liquids can lower the melting point and enhance the physicochemical properties of the electrolyte, making it a viable alternative to volatile organic solvents. researchgate.net

Precursor in Materials Synthesis: It is used as a starting material for creating novel functional materials. A notable example is its reaction with silver iodide to form N-Butyl Pyridinium Diiodido Argentate(I), a compound with a one-dimensional network structure that exhibits superior solid-state ionic conductivity, making it a candidate for next-generation solid-state batteries or sensors. researchgate.net

Table 2: Selected Research Applications of this compound

| Application Area | Specific Use | Key Finding | Source |

| Organic Synthesis | Catalyst for Oxidative Esterification | In the presence of an oxidant like TBHP, [BPy]I (20 mol%) effectively catalyzes the esterification of carboxylic acids, achieving a 70% yield. | |

| Solar Cells | Electrolyte Component in DSSCs | Used in eutectic mixtures with other ILs to create stable, non-volatile electrolytes for dye-sensitized solar cells. researchgate.net | researchgate.net |

| Solid-State Ionics | Precursor for Ion Conductors | Reacts with silver iodide to form (CPy)[AgI₂], a material with high anisotropic ionic conductivity at room temperature. researchgate.net | researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N.HI/c1-2-3-7-10-8-5-4-6-9-10;/h4-6,8-9H,2-3,7H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMCBAAMDKQPYKZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049366 | |

| Record name | 1-Butylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-81-7 | |

| Record name | Pyridinium, 1-butyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BUTYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGE3E20N7N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Characterization of 1 Butylpyridinium Iodide Systems

Spectroscopic Analysis of 1-Butylpyridinium (B1220074) Iodide and its Derivatives

Spectroscopic techniques are fundamental in elucidating the molecular characteristics of 1-butylpyridinium iodide and its derivatives. Vibrational and nuclear magnetic resonance spectroscopies offer detailed structural and conformational information, while UV-visible spectrophotometry reveals insights into electronic transitions, particularly charge transfer phenomena.

Vibrational Spectroscopy (FTIR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. Specific vibrational modes are sensitive to the structure of the 1-butylpyridinium cation, the nature of the anion, and intermolecular interactions.

In the FTIR spectrum of 1-butylpyridinium-based ionic liquids, characteristic bands for the butyl group and the pyridinium (B92312) ring are observed. The C-H stretching vibrations of the aromatic pyridinium ring typically appear in the region of 3150-3000 cm⁻¹. Changes in the vibrational spectra can be correlated with the length of the alkyl chain on the pyridinium cation and the nature of the anion. researchgate.net For instance, the formation of quaternary pyridinium salts leads to noticeable changes in the infrared spectrum, particularly in the regions of aromatic C-H vibrations and the C=C and C=N ring vibrations, indicating a weakening of the aromaticity of the pyridine (B92270) ring. pw.edu.pl

Raman spectroscopy is also a powerful tool for studying these systems, often providing complementary information to FTIR. dtu.dk Studies on a series of 1-alkyl-3-methylimidazolium hexafluorophosphate (B91526) ionic liquids have shown that common Raman C-H stretching frequencies can serve as probes for ionic interactions. dtu.dk For this compound, the vibrational modes of the cation and their shifts upon interaction with the iodide anion can be meticulously analyzed.

Table 1: Key FTIR Vibrational Frequencies for 1-Butylpyridinium Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Pyridinium Ring | Aromatic C-H Stretch | 3120 - 3150 | mdpi.com |

| Butyl Chain | Aliphatic C-H Stretch | 2960, 2855 | mdpi.com |

| Pyridinium Ring | C=C, C=N Ring Vibrations | 1632 | mdpi.com |

| Butyl Chain | CH₂ Bending | 1486 | mdpi.com |

Nuclear Magnetic Resonance (NMR) Studies for Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the molecular structure and conformation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of this compound, the protons on the pyridinium ring are the most deshielded, appearing at the highest chemical shifts (δ ~8.5–9.5 ppm). The protons of the butyl chain exhibit characteristic multiplets, with their chemical shifts influenced by their proximity to the positively charged nitrogen atom. docbrown.infodocbrown.info The α-CH₂ group attached to the nitrogen is the most downfield of the butyl protons.

¹³C NMR spectroscopy complements the proton data, showing distinct signals for each carbon atom in the 1-butylpyridinium cation. The carbon atoms of the pyridinium ring resonate at lower fields compared to the aliphatic carbons of the butyl chain. rsc.org The study of related 1-butylpyridinium bromide shows characteristic shifts for the butyl chain carbons at approximately 13.8 (CH₃), 21.1 (CH₂), 32.6 (CH₂), and 71.6 (NCH₂) ppm, and the aromatic carbons at 128.4, 129.0, 142.5, and 148.4 ppm. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1-Butylpyridinium Derivatives

| Nucleus | Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| ¹H | Pyridinium Protons (ortho, meta, para) | ~8.2 - 9.5 | - | mdpi.com |

| ¹H | N-CH₂ (butyl) | ~4.9 - 5.0 | - | mdpi.com |

| ¹H | CH₂ (butyl) | ~1.9 - 2.0 | - | mdpi.com |

| ¹H | CH₂ (butyl) | ~1.2 - 1.3 | - | mdpi.com |

| ¹H | CH₃ (butyl) | ~0.9 | - | mdpi.com |

| ¹³C | Pyridinium Carbons | - | ~128 - 148 | mdpi.com |

| ¹³C | N-CH₂ (butyl) | - | ~71.6 | mdpi.com |

| ¹³C | CH₂ (butyl) | - | ~32.6 | mdpi.com |

| ¹³C | CH₂ (butyl) | - | ~21.1 | mdpi.com |

UV-Visible Spectrophotometry of Charge Transfer Phenomena

UV-Visible spectrophotometry is a key technique for investigating electronic transitions, particularly charge transfer (CT) phenomena, in this compound systems. The interaction between the electron-accepting pyridinium cation and the electron-donating iodide anion can give rise to a distinct CT band in the UV-visible spectrum.

In basic melts, this compound can associate with chloride ions, which is indicated by charge transfer bands in the UV spectra. The formation of these ion pairs influences the acid-base and redox equilibria in the system. Similarly, charge transfer bands observed for iodide solutions in neutral and basic aluminum chloride-butylpyridinium chloride melts reveal the formation of iodide ion-butylpyridinium cation ion pairs. dtic.mil

When this compound is incorporated into larger structures, such as iodobismuthate or iodocuprate complexes, the charge transfer behavior can be further modulated. rmit.edu.vnnih.govacs.org For instance, in perovskite-like iodobismuthate hybrids based on the 1-butylpyridinium cation, the materials are classified as charge-transfer salts where the valence band tops are composed of states from iodine and the conduction band bottoms are composed of states from the pyridinium cations. rmit.edu.vnresearchgate.net The optical band gaps of these materials are significantly influenced by the cation structure and supramolecular interactions. rmit.edu.vnresearchgate.net In N-butyl-3-substituted pyridinium iodocuprates, diffuse reflectance spectroscopy has shown that increasing the electron-withdrawing capacity of the pyridinium system reduces the absorption edge of the salt. acs.org

Table 3: Optical Band Gaps of 1-Butylpyridinium Iodobismuthate Hybrids

| Compound | Optical Band Gap (eV) | Reference |

|---|---|---|

| (BPY)₃(Bi₂I₉) | 2.06 | rmit.edu.vnresearchgate.net |

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction techniques are paramount for the definitive determination of the solid-state structures of this compound and its derivatives, providing precise information on bond lengths, bond angles, and crystal packing.

Single-Crystal X-ray Diffraction of 1-Butylpyridinium Iodobismuthates

Single-crystal X-ray diffraction (SCXRD) has been instrumental in revealing the intricate structures of 1-butylpyridinium iodobismuthates. These studies show that the 1-butylpyridinium cation can template the formation of a variety of iodobismuthate anions with different nuclearities and connectivities. wm.edu

For example, the reaction of BiI₃ with this compound can lead to the formation of compounds such as (BPY)₃(Bi₂I₉) and (BPY)₅(Bi₂I₁₁). rmit.edu.vnresearchgate.net SCXRD analysis of these compounds revealed dinuclear cluster structures: a face-sharing Bi₂I₉³⁻ cluster and a vertex-sharing Bi₂I₁₁⁵⁻ cluster, respectively. rmit.edu.vnresearchgate.net Another study reported the formation of (BuPy)₄[Bi₄I₁₆] as a prevalent phase. wm.eduresearchgate.net The increasing size of the alkyl chain on the pyridinium cation, such as the butyl group, appears to favor the formation of larger iodobismuthate anion clusters. wm.edu

Table 4: Crystallographic Data for a Representative 1-Butylpyridinium Iodobismuthate

| Compound | Crystal System | Space Group | Anion Structure | Reference |

|---|---|---|---|---|

| (BPY)₃(Bi₂I₉) | - | - | Face-sharing Bi₂I₉³⁻ dinuclear cluster | rmit.edu.vnresearchgate.net |

| (BPY)₅(Bi₂I₁₁) | - | - | Vertex-sharing Bi₂I₁₁⁵⁻ dinuclear cluster | rmit.edu.vnresearchgate.net |

Powder X-ray Diffraction for Crystalline Phases

Powder X-ray diffraction (PXRD) is a valuable technique for identifying the crystalline phases present in bulk samples of this compound and its derivatives. rigaku.com It is particularly useful for confirming the phase purity of a synthesized material and for identifying the major crystalline products from a reaction.

In the study of alkylpyridinium iodobismuthates, PXRD was used to analyze the bulk products from syntheses with different alkyl groups. For the butyl derivative, the results indicated that (BuPy)₄[Bi₄I₁₆] was the most prevalent phase in the bulk product. wm.edu PXRD is also used to identify different polymorphic forms of a compound, as demonstrated in studies of related N-alkyl-3-iodopyridinium salts where multiple crystalline phases were identified. acs.org The experimental PXRD pattern of a bulk sample can be compared with patterns simulated from single-crystal X-ray diffraction data to confirm the identity of the crystalline phase. researchgate.net

Table of Compound Names

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | This compound |

| BPyI | This compound |

| [BPy]I | This compound |

| (BPY)₃(Bi₂I₉) | Tris(1-butylpyridinium) nonaiododibismuthate(III) |

| (BPY)₅(Bi₂I₁₁) | Pentakis(1-butylpyridinium) undecaiododibismuthate(III) |

| (BuPy)₄[Bi₄I₁₆] | Tetrakis(1-butylpyridinium) hexadecaiodotetrabismuthate(III) |

| 1-butylpyridinium bromide | 1-Butylpyridinium bromide |

| 1-butylpyridinium tetrafluoroborate (B81430) | 1-Butylpyridinium tetrafluoroborate |

| BiI₃ | Bismuth(III) iodide |

| CuI | Copper(I) iodide |

| Aluminum chloride | Aluminum chloride |

Surface and Thin Film Characterization Techniques

The analysis of the topmost layers of a material or a thin film requires specialized techniques that are sensitive to the surface. For pyridinium-based ionic liquids, methods such as X-ray Photoelectron Spectroscopy (XPS), ellipsometry, and X-ray reflectivity (XRR) are invaluable for elucidating elemental composition, film thickness, and interfacial structure.

X-ray Photoelectron Spectroscopy (XPS) in Monolayer Systems

X-ray Photoelectron Spectroscopy is a powerful surface-sensitive quantitative technique that provides information on the elemental composition and the chemical state of the elements within the top few nanometers of a surface. nih.gov For pyridinium-based ionic liquids, XPS is instrumental in understanding the electronic environment of the constituent atoms of the cation and anion. nih.gov

A reliable fitting model for the C 1s region of the XPS spectrum is crucial for the accurate analysis of N-alkylpyridinium-based ionic liquids. nih.gov This model must account for the different chemical environments of the carbon atoms in the pyridinium ring and the alkyl chain. Shake-up and shake-off satellite peaks, which arise from π–π* transitions in the aromatic pyridinium ring, are also important features in the C 1s and N 1s spectra and must be considered in the fitting model. nih.gov

In a study of a series of 1-alkylpyridinium-based ionic liquids, it was found that the binding energy of the aliphatic carbon (Caliphatic 1s) can be determined with high confidence and used for accurate charge correction of the spectra. nih.gov This allows for the reliable determination of the binding energies for all components of the ionic liquid. nih.gov The electronic interactions between the cation and anion can be investigated by observing the shifts in the binding energies of the heteroaromatic carbon (Chetero 1s) and the cationic nitrogen (Ncation 1s). nih.gov For instance, anions with low basicity result in higher binding energies, indicating a more electropositive cation due to reduced charge transfer from the anion. nih.gov

While specific XPS data for this compound monolayers is not detailed in the available research, the findings for other 1-alkylpyridinium ionic liquids provide a strong basis for predicting its XPS characteristics. nih.gov

Table 1: Expected Core Level Binding Energies for this compound from XPS

| Element | Orbital | Expected Binding Energy (eV) Range | Notes |

| Carbon | C 1s (aliphatic) | ~285.0 | Used as a reference for charge correction. nih.gov |

| Carbon | C 1s (heteroaromatic) | >285.5 | Sensitive to cation-anion interactions. nih.gov |

| Nitrogen | N 1s (cationic) | ~402.0 - 403.0 | Position reflects the electronic environment of the pyridinium ring. nih.gov |

| Iodine | I 3d | ~619.0 - 620.0 (3d5/2) | Binding energy is characteristic of the iodide anion. |

Note: The expected binding energy values are based on general data for pyridinium-based ionic liquids and may vary depending on the specific experimental conditions and the nature of the substrate.

Ellipsometry for Film Studies

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the thickness and optical constants (refractive index and extinction coefficient) of thin films. rsc.org It measures the change in the polarization state of light upon reflection from a sample surface. rsc.org This technique is particularly well-suited for studying the formation and properties of ionic liquid films.

In the context of ionic liquids, ellipsometry can be used to monitor the adsorption of the ionic liquid onto a substrate in real-time. For example, studies on imidazolium-based ionic liquids have used ellipsometry to determine that the adsorbed layer thickness can be smaller than the size of an individual ion pair, suggesting the formation of a patchy or incomplete monolayer. rsc.org

For a this compound film, spectroscopic ellipsometry would be employed to measure the film thickness, uniformity, and how these properties change with deposition conditions or exposure to different environments. By modeling the ellipsometric data (Ψ and Δ), one can extract the refractive index profile of the film, which is related to its density and composition.

Table 2: Typical Parameters Obtainable from Ellipsometry for an Ionic Liquid Film

| Parameter | Description | Significance |

| Film Thickness | The average thickness of the this compound film. | Crucial for controlling device properties and understanding film growth. |

| Refractive Index (n) | A measure of how light propagates through the film. | Related to the film's density and electronic structure. |

| Extinction Coefficient (k) | A measure of light absorption in the film. | Provides information about electronic transitions and optical transparency. |

| Surface Roughness | The variation in the height of the film's top surface. | Affects the performance of devices and provides insight into the film's morphology. |

X-ray Reflectivity in Supported Films

X-ray reflectivity (XRR) is a powerful, non-destructive technique for characterizing the thickness, density, and roughness of thin films and multilayers at the angstrom level. nih.gov It works by measuring the specular reflection of X-rays from a smooth surface at grazing incidence angles. The resulting interference pattern provides detailed information about the electron density profile perpendicular to the surface. nih.gov

For ionic liquids, XRR has been used to study the structure of the liquid-vapor and solid-liquid interfaces. Studies on imidazolium-based ionic liquids have revealed the formation of a distinct molecular layer at the free surface with a density higher than the bulk. acs.org This surface layering is a consequence of the reduced dimensionality at the interface. acs.org

In the case of a supported film of this compound, XRR would be able to determine the precise thickness of the film, the roughness of the substrate-film interface, and the roughness of the film-air interface. Furthermore, the electron density of the film can be calculated from the critical angle of total reflection, which is directly related to the material's density. This information is vital for understanding how the ionic liquid molecules pack and order on a solid support. nih.gov

Table 3: Information Derived from X-ray Reflectivity of a Supported Ionic Liquid Film

| Feature of XRR Curve | Derived Parameter | Insight Provided |

| Critical Angle (θc) | Electron Density / Mass Density | Information about the packing and composition of the film. nih.gov |

| Period of Oscillations (Kiessig fringes) | Film Thickness | Precise measurement of the film's vertical dimension. nih.gov |

| Amplitude of Oscillations | Electron Density Contrast | Difference in density between the film and the substrate/superstrate. |

| Decay of Reflectivity | Surface and Interface Roughness | Characterization of the smoothness of the film's boundaries. nih.gov |

Catalytic Applications of 1 Butylpyridinium Iodide in Organic Transformations

1-Butylpyridinium (B1220074) Iodide as a Recyclable Heterogeneous Catalyst

1-Butylpyridinium iodide ([BPy]I) serves as a green and reusable catalyst in several organic synthesis processes. Its classification as a recyclable catalyst stems from its ability to be easily separated from the reaction mixture and reused over multiple cycles without a substantial decrease in its catalytic efficacy. rsc.orgdntb.gov.uamdpi.comrsc.org For instance, in the oxidative esterification of carboxylic acids with benzylic hydrocarbons, the catalyst can be recycled and reused for at least four cycles with no significant loss of activity. rsc.orgrsc.orgmatmole.com Similarly, in the direct oxidative amination of benzoxazoles, this compound has been successfully reused for at least four cycles with comparable effectiveness. dntb.gov.uamdpi.comresearchgate.net In the oxidative coupling of azoles and benzylic compounds, its reusability extends to at least eight cycles. rsc.orgrsc.org This recyclability presents considerable economic and environmental advantages by reducing catalyst waste and consumption. rsc.org

Oxidative Esterification Catalyzed by this compound

A noteworthy application of this compound is in catalyzing the direct oxidative esterification of carboxylic acids with benzylic hydrocarbons. rsc.orgrsc.org This metal-free protocol allows for the formation of benzyl (B1604629) esters, which are prevalent functional groups in natural products and medicinal agents, through the direct activation of benzylic Csp³–H bonds. rsc.orgrsc.orgrsc.org

The reaction mechanism for the oxidative esterification is proposed to proceed through a radical pathway. rsc.orgrsc.orgrsc.org The process is initiated when this compound is oxidized by an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgrsc.org This oxidation generates reactive iodine species, tentatively identified as {[BPy]⁺[IO]⁻} (A) or {[BPy]⁺[IO₂]⁻} (B). rsc.orgrsc.orgrsc.org

These active iodine species then induce the homolytic cleavage of a benzylic C–H bond, resulting in the formation of a benzyl radical (C). rsc.orgrsc.orgrsc.org There are two proposed pathways for the subsequent steps. In one path, the benzyl radical (C) combines with a carboxylic acid to form a radical anion (F), which then loses an electron to yield the final ester product. rsc.org In an alternative pathway, the benzyl radical (C) is oxidized by the active iodine species (A or B) to form a benzyl cation (D). rsc.org This cation then undergoes nucleophilic attack by the carboxylic acid to produce the benzyl ester. rsc.org The involvement of a radical process is supported by experiments where the addition of a radical scavenger, such as TEMPO, was shown to inhibit the esterification reaction. rsc.org

The efficiency of the oxidative esterification process catalyzed by this compound is influenced by several reaction parameters, including the choice of catalyst, oxidant, temperature, and reaction time. rsc.org Studies optimizing the reaction between benzoic acid and toluene (B28343) revealed that 20 mol% of [BPy]I with 1.4 equivalents of TBHP (70% aqueous solution) as the oxidant at 80°C for 8 hours provided the optimal conditions for achieving a high yield of the desired benzyl benzoate (B1203000) product. rsc.org

Other ionic liquids, such as 1-butylpyridinium bromide ([BPy]Br) and 1-butylpyridinium chloride ([BPy]Cl), showed poor activity for this transformation. rsc.org Similarly, various oxidants were tested, with TBHP proving to be the most effective compared to m-chloroperoxybenzoic acid (m-CPBA), di-tert-butyl peroxide (DTBP), and hydrogen peroxide (H₂O₂). rsc.org

Table 1: Optimization of Reaction Conditions for Oxidative Esterification of Benzoic Acid with Toluene

| Entry | Catalyst (mol%) | Oxidant (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [BPy]I (20) | TBHP (1.4) | 80 | 8 | 70 |

| 2 | [BPy]Br (20) | TBHP (1.4) | 80 | 8 | <5 |

| 3 | [BPy]Cl (20) | TBHP (1.4) | 80 | 8 | <5 |

| 4 | [BPy]I (20) | m-CPBA (1.4) | 80 | 8 | 15 |

| 5 | [BPy]I (20) | DTBP (1.4) | 80 | 8 | 20 |

| 6 | [BPy]I (20) | H₂O₂ (1.4) | 80 | 8 | No Reaction |

| 7 | [BPy]I (20) | TBHP (2.0) | 80 | 8 | 73 |

| 8 | [BPy]I (20) | TBHP (1.4) | 70 | 8 | 58 |

| 9 | [BPy]I (20) | TBHP (1.4) | 90 | 8 | 71 |

| 10 | [BPy]I (20) | TBHP (1.4) | 80 | 6 | 62 |

| 11 | [BPy]I (20) | TBHP (1.4) | 80 | 10 | 70 |

Data sourced from a study by Liu et al. rsc.org Reaction conditions: benzoic acid (1 mmol), toluene (20 mmol), oxidant (1.4 mmol unless otherwise noted).

Oxidative Amination of Heterocycles Mediated by this compound

This compound also effectively mediates the oxidative amination of heterocycles, providing a metal-free pathway for the synthesis of amino-substituted aza-aromatic compounds. mdpi.comrsc.org This method is particularly valuable for constructing C-N bonds under mild conditions. rsc.org

A key application in this area is the direct C–H amination of benzoxazoles to produce 2-aminobenzoxazoles, which are important structural motifs in pharmaceuticals and functional materials. mdpi.comresearchgate.net The reaction proceeds smoothly at room temperature using this compound as the catalyst, TBHP as the oxidant, and acetic acid as an additive. mdpi.com This method has been shown to be effective for a variety of benzoxazoles and secondary amines, affording the desired products in good to excellent yields with high regioselectivity. mdpi.comresearchgate.net

The proposed mechanism involves the initial oxidation of [BPy]I by TBHP in the presence of acetic acid to form a reactive intermediate, [BPy]⁺[I(OAc)₂]⁻. mdpi.com This species releases acetylhypoiodite, a potent iodinating agent. The amine substrate reacts with this agent to form an N-iodo intermediate. This intermediate then reacts with benzoxazole (B165842), and subsequent elimination of hydrogen iodide yields the 2-aminobenzoxazole (B146116) product. mdpi.com

Optimization studies found that increasing the catalyst loading of [BPy]I from 5 mol% to 15 mol% reduced the reaction time from 7 hours to 3.5 hours without compromising the yield. mdpi.com

Table 2: Scope of the Amination Reaction of Various Benzoxazoles with Morpholine (B109124)

| Entry | Benzoxazole Substrate | Product | Yield (%) |

| 1 | Benzoxazole | 4-(Benzoxazol-2-yl)morpholine | 94 |

| 2 | 5-Methylbenzoxazole | 4-(5-Methylbenzoxazol-2-yl)morpholine | 97 |

| 3 | 5-Chlorobenzoxazole | 4-(5-Chlorobenzoxazol-2-yl)morpholine | 95 |

| 4 | 5-Bromobenzoxazole | 4-(5-Bromobenzoxazol-2-yl)morpholine | 92 |

| 5 | 6-Chlorobenzoxazole | 4-(6-Chlorobenzoxazol-2-yl)morpholine | 93 |

Data sourced from a study by Zhou et al. mdpi.com Reaction conditions: benzoxazole (0.672 mmol), morpholine (1.344 mmol), TBHP (1.008 mmol), acetic acid (2.016 mmol), [BPy]I (15 mol%), in CH₃CN at room temperature for 3.5 h.

A significant advantage of using this compound as a catalyst for these amination reactions is that the process is entirely metal-free. dntb.gov.uamdpi.comrsc.org Traditional methods for C-N bond formation often rely on transition-metal catalysts, which can be toxic and expensive, limiting their practical applications. researchgate.netrsc.org The development of metal-free catalytic systems, such as the one employing [BPy]I, represents a greener and more sustainable approach in organic synthesis. mdpi.comrsc.org This methodology avoids the drawbacks associated with metal contamination in the final products, which is particularly crucial in the synthesis of pharmaceuticals. mdpi.comrsc.org The use of an ionic liquid like this compound as a recyclable, metal-free catalyst aligns with the principles of green chemistry by providing an efficient and environmentally benign alternative to conventional methods. mdpi.comresearchgate.net

Comparative Catalytic Efficacy of 1-Butylpyridinium Halides

The catalytic performance of this compound is significantly influenced by the nature of its halide anion. In several organic transformations, particularly those proceeding under metal-free, oxidative conditions, the iodide salt demonstrates superior efficacy compared to its bromide and chloride counterparts.

In the direct oxidative esterification of benzylic Csp³–H bonds with carboxylic acids, this compound ([BPy]I) serves as an effective catalyst. rsc.org When tested under identical conditions, other ionic liquids like 1-butylpyridinium bromide ([BPy]Br) and 1-butylpyridinium chloride ([BPy]Cl) proved to be poor catalysts for this specific esterification. rsc.org For instance, in the model reaction between 2-chlorobenzoic acid and methylbenzene, [BPy]I catalyzed the formation of the desired benzyl ester with a 70% yield, whereas the bromide and chloride analogues showed little to no activity. rsc.org

A similar trend is observed in the synthesis of 2-aminobenzoxazoles via direct oxidative amination. Research has shown that while this compound efficiently catalyzes the reaction at room temperature, 1-butylpyridinium bromide is ineffective under the same conditions. researchgate.netmdpi.com The choice of the iodide anion is crucial, as its polarizability and ability to form active iodine species through oxidation are key to the reaction mechanism. In contrast, halides like chloroaluminate, while useful in acid-catalyzed reactions such as Friedel-Crafts alkylation, are not suitable for these types of oxidative transformations. google.com

The following table summarizes the comparative catalytic performance of 1-butylpyridinium halides in specific organic reactions.

Table 1: Comparative Efficacy of 1-Butylpyridinium Halides in Catalytic Applications

| Reaction | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Oxidative Esterification of 2-chlorobenzoic acid and methylbenzene | This compound | 70% | rsc.org |

| 1-Butylpyridinium bromide | Poor Activity | rsc.org | |

| 1-Butylpyridinium chloride | Poor Activity | rsc.org | |

| Oxidative Amination of Benzoxazole with Morpholine | This compound | 95% | researchgate.net |

| 1-Butylpyridinium bromide | No Reaction | researchgate.net |

Reusability and Sustainability Aspects of this compound Catalysts

A significant advantage of this compound in catalysis is its reusability, which aligns with the principles of green and sustainable chemistry. rsc.org Ionic liquids (ILs) like [BPy]I are characterized by their negligible vapor pressure, high thermal stability, and good solubility, which facilitates their separation from reaction products and subsequent reuse. rsc.orgsemanticscholar.org This recyclability reduces chemical waste and improves the economic viability of synthetic processes. nih.gov

The recovery of the [BPy]I catalyst is typically straightforward. After the completion of a reaction, the addition of a solvent system, such as ethyl acetate (B1210297) and water, leads to the partitioning of the ionic liquid into the aqueous phase. rsc.org The catalyst can then be recovered by simple separation and drying, allowing it to be used in subsequent reaction cycles without a significant decline in its catalytic activity. rsc.org

Numerous studies have demonstrated the robust reusability of this compound in various metal-free organic syntheses:

Oxidative Amination of Azoles: In the synthesis of N-alkylated azoles through the oxidative coupling of azoles and benzylic compounds, the [BPy]I catalyst was recycled and reused for at least eight consecutive cycles with no significant loss of activity. rsc.org

Synthesis of 2-Aminobenzoxazoles: For the direct oxidative amination of benzoxazoles, the catalyst was successfully recycled and reused for at least four cycles, maintaining good to excellent yields (up to 97%). researchgate.netsemanticscholar.orgmdpi.com

Oxidative Esterification: In the metal-free oxidative esterification of carboxylic acids, the [BPy]I catalyst was recovered and reused for a minimum of four cycles without an obvious decrease in its catalytic performance. rsc.org

The sustainability of [BPy]I is further enhanced by its role in developing metal-free catalytic systems. researchgate.net This avoids the use of toxic and expensive transition metals, which are often a concern in both laboratory-scale synthesis and industrial applications. researchgate.netsemanticscholar.org The use of [BPy]I as a recyclable, metal-free catalyst for C-H bond activation and C-N bond formation represents an environmentally friendly and efficient protocol in modern organic synthesis. rsc.org

The following table details the reusability of the this compound catalyst in different organic transformations.

Table 2: Reusability of this compound Catalyst

| Reaction | Number of Cycles | Sustained Yield Range (%) | Reference |

|---|---|---|---|

| Oxidative Amination of Diphenylmethane and Benzotriazole | 8 | ~95-97% | rsc.org |

| Synthesis of 2-Aminobenzoxazoles | 4 | ~92-95% | researchgate.net |

| Oxidative Esterification of 2-Chlorobenzoic Acid and Methylbenzene | 4 | ~65-70% | rsc.org |

Electrochemical Research Pertaining to 1 Butylpyridinium Iodide

1-Butylpyridinium (B1220074) Iodide as an Electrolyte Component

1-Butylpyridinium iodide is a type of ionic liquid (IL) that has garnered attention in electrochemical applications due to its unique properties. As a salt that is liquid at or near room temperature, it offers a distinct set of characteristics compared to traditional organic solvent-based electrolytes. These properties include low volatility, non-flammability, and high thermal and chemical stability, which are advantageous for the safety and longevity of electrochemical devices acs.orgdoi.orgacs.org.

The primary functions of an electrolyte are to facilitate ion transport and maintain stability within an electrochemical cell. This compound contributes to these functions through its inherent nature as an ionic liquid. Ionic liquids are considered promising electrolyte candidates due to their negligible vapor pressure, which mitigates issues of evaporation and leakage commonly associated with volatile organic solvents acs.orgdoi.org. This enhances the long-term operational stability and safety of devices like batteries and solar cells acs.orgcdnsciencepub.com.

In terms of electrical properties, the conductivity of electrolytes based on this compound is a key area of research. While pure ionic liquids can have high viscosity which may limit ion mobility, they can be formulated into mixtures to enhance performance acs.org. For instance, certain pyridinium-based ionic liquids have demonstrated high ionic conductivities, on the order of 3 x 10⁻³ S cm⁻¹ at 30°C core.ac.uk. Research into eutectic mixtures has shown that combining this compound with other ionic liquids can yield electrolytes with significantly improved conductivity, making them suitable for practical applications acs.orgdoi.org.

Dye-sensitized solar cells (DSSCs) represent a significant area of application for this compound-based electrolytes. In a DSSC, the electrolyte's role is to regenerate the photo-oxidized dye and transport charge between the photoanode and the cathode. The use of ionic liquids like this compound is explored as a strategy to replace volatile organic solvents, thereby improving the durability and safety of the solar cells acs.orgdoi.org.

To overcome the high viscosity and improve the conductivity of pure ionic liquids, researchers have developed eutectic mixtures. A study focused on a series of binary eutectic ILs composed of compounds including this compound ([C4py]I) and 1-ethyl-3-methylimidazolium (B1214524) iodide ([C2C1im]I) acs.orgdoi.org. It was discovered that a mixture with a molar ratio of {0.50[C2C1im]I:0.50[C4py]I} formed a highly stable liquid with no discernible melting peak within the studied temperature range of 123.15 K to 393.15 K acs.orgdoi.org. This stability is crucial for electrolytes that must operate under varying environmental conditions.

The physicochemical properties of these mixtures, such as viscosity and ionic conductivity, were evaluated for their potential in DSSCs. The research highlighted that the formulation of the eutectic mixture is critical to achieving high conductivity acs.orgdoi.org.

| Eutectic Mixture Composition | Key Property | Observation | Reference |

|---|---|---|---|

| {0.50[C2C1im]I:0.50[C4py]I} | Thermal Stability | Formed a highly stable liquid with no apparent melting peak between 123.15 K and 393.15 K. | acs.orgdoi.org |

| {0.50[C2C1im]I:0.50[C4py]I:I2(50 wt%)} | Ionic Conductivity | Exhibited the highest ionic conductivity of 9.67 mS·cm⁻¹. | acs.orgdoi.org |

The photovoltaic performance of a DSSC is critically dependent on the composition of its electrolyte, particularly the iodide/triiodide (I⁻/I₃⁻) redox couple. This redox mediator is responsible for regenerating the dye after it injects an electron into the semiconductor. The triiodide ion (I₃⁻) is typically generated by adding a source of iodine (I₂), which acts as the triiodide provider, to an iodide salt solution acs.orgdoi.org.

| Component | Role | Reference |

|---|---|---|

| This compound ([C4py]I) | Ionic Liquid (Iodide Source, Solvent) | acs.orgdoi.org |

| 1-Ethyl-3-methylimidazolium iodide ([C2C1im]I) | Eutectic Co-former (Iodide Source, Solvent) | acs.orgdoi.org |

| Iodine (I₂) | Triiodide Provider (Forms I₃⁻ redox couple) | acs.orgdoi.org |

Applications in Dye-Sensitized Solar Cells (DSSCs)

Fundamental Electrochemical Studies of 1-Butylpyridinium Systems

Beyond their application as bulk electrolytes, pyridinium-based compounds are studied for their fundamental electrochemical behavior at interfaces, which is crucial for developing molecular-scale electronic devices.

Fundamental studies have explored derivatives of this compound as components in unimolecular electrical rectifiers. A rectifier is a device that allows current to flow preferentially in one direction. In this context, a single layer of molecules (a monolayer) is sandwiched between two electrodes.

Research on the compound 2,6-di(dibutylamino-phenylvinyl)-1-butylpyridinium iodide, when assembled as a Langmuir-Blodgett monolayer between gold electrodes, demonstrated rectifying behavior. The mechanism of this rectification is attributed to an interionic charge transfer process. Specifically, the favored direction of electron flow is from the iodide anion (I⁻) to the pyridinium (B92312) cation. This process is described as "back-charge-transfer". An absorption maximum in the film's optical spectrum at 490 nm is also attributed to this iodide-to-pyridinium charge transfer. This finding indicates that the rectification is a result of electron transfer between the constituent ions of the salt, rather than an intramolecular process within the complex cation itself.

Ion Association and Solvation Behavior in Mixed Solvents

The behavior of 1-butylpyridinium-based ionic liquids, including this compound, in mixed solvent systems is a critical area of study, revealing insights into ion-ion and ion-solvent interactions. The association and solvation of these salts are significantly influenced by the nature of the anion, the composition of the solvent mixture, and the temperature.

Conductance measurements are a primary tool for investigating these phenomena. For various 1-butylpyridinium salts ([Bupy]X, where X = Cl⁻, Br⁻, BF₄⁻, PF₆⁻) in binary mixtures of dimethylformamide (DMF)–water and methanol (B129727) (MeOH)–water, the Fuoss-Edelson equation is employed to analyze molar conductance data. ekb.egekb.eg This analysis yields two important parameters: the limiting molar conductance (Λₒ) and the ionic association constant (Kₐ). ekb.egekb.eg

Studies on analogous 1-butylpyridinium halides show that the limiting molar conductance for the 1-butylpyridinium cation ([Bupy]⁺) decreases as the size of the anion increases. ekb.eg For instance, the order is typically Cl⁻ > Br⁻. ekb.eg Conversely, the ionic association constants often follow the reverse trend. ekb.eg This suggests that in solution, the 1-butylpyridinium cation and the iodide anion exist in equilibrium between free ions and ion pairs. The extent of this association is heavily dependent on the solvent's properties, such as its dielectric constant and its ability to form hydrogen bonds. ekb.eg

The solvation process in mixed solvents can be complex. In binary solvent systems, such as polar and nonpolar mixtures, the composition of the solvent in the immediate vicinity of the ion pair may differ from the bulk composition, a phenomenon known as preferential solvation. rsc.orgias.ac.in For N-alkyl pyridinium iodides, the solvent composition in the cybotactic region (the area immediately surrounding the solute) can impact the charge-transfer band observed in spectrophotometry. ias.ac.in In some systems, like ethanol-carbontetrachloride, the ion pair is preferentially solvated by the more polar ethanol (B145695) molecules, even at high concentrations of the nonpolar component. ias.ac.in This selective interaction stabilizes the ground state of the ion pair. ias.ac.in However, in other cases, the solvent composition around the solute mirrors that of the bulk solution. ias.ac.in

The thermodynamic parameters of ion association, such as the changes in Gibbs free energy (ΔGₐ°), enthalpy (ΔHₐ°), and entropy (ΔSₐ°), can be determined from the temperature dependence of the association constants. ekb.eg These values provide deeper understanding of the driving forces behind the association process, whether it is enthalpically or entropically driven, and how it is affected by the solvent structure. ekb.eg

Table 1: Influence of Anion on Limiting Molar Conductance and Ion Association for 1-Butylpyridinium Salts

| Anion | Trend in Limiting Molar Conductance (Λₒ) | Trend in Ionic Association Constant (Kₐ) |

|---|---|---|

| Cl⁻ | Highest | Lowest |

| Br⁻ | ↓ | ↑ |

| BF₄⁻ | ↓ | ↑ |

| PF₆⁻ | Lowest | Highest |

Note: This table is based on trends observed for 1-butylpyridinium salts in DMF-H₂O and MeOH-H₂O mixtures, as reported in the literature. ekb.eg

Spectrophotometric Investigations of Halogen Complexes in Pyridinium Melts

Spectrophotometric methods, particularly UV-visible spectroscopy, are powerful tools for studying the complex equilibria involving iodine and iodide species in 1-butylpyridinium-based ionic liquids. These investigations reveal the formation of various halogen and polyhalogen complexes, which are highly dependent on the composition and acidity of the medium. acs.orgdtic.mil

In ambient-temperature ionic liquids composed of aluminum chloride (AlCl₃) and N-1-butylpyridinium chloride (BuPyCl), the different oxidation states of iodine exhibit distinct spectral characteristics that are sensitive to the melt's acidity (the molar ratio of AlCl₃ to BuPyCl). acs.orgdtic.mil

In acidic melts (AlCl₃ molar ratio > 1), where chloride ions are scarce, iodine(+1) exists as iodine monochloride (ICl). Molecular iodine (I₂) does not appear to form strong complexes in these solutions. acs.orgdtic.mil

In basic melts (AlCl₃ molar ratio < 1), which have an excess of chloride ions, a rich variety of species can be identified. Iodine(+1) is present as the dichloroiodate(I) anion (ICl₂⁻). When molecular iodine or triiodide is introduced into basic melts, equilibrium mixtures containing species such as the iododichloride anion (I₂Cl⁻), triiodide (I₃⁻), ICl₂⁻, and iodide (I⁻) are formed. acs.orgdtic.mil

In neutral melts , triiodide (I₃⁻) is stable, but it is not stable in acidic conditions. acs.orgdtic.mil

A significant finding from these studies is the observation of a charge-transfer band in neutral and basic melts containing iodide. acs.orgdtic.mil This band is attributed to the formation of an ion pair between the iodide anion and the 1-butylpyridinium cation ([Bupy]⁺). acs.org The appearance of similar charge-transfer bands in pure basic AlCl₃-BuPyCl mixtures, even without added iodide, indicates that an analogous association occurs between the chloride ion and the 1-butylpyridinium cation. acs.orgdtic.mil

The formation of halogen-bonded complexes between substituted pyridines and iodine or interhalogen compounds (like ICl and IBr) has also been studied. whiterose.ac.uk These studies show strong, nearly linear N···I–X halogen bonds. whiterose.ac.uk The strength of this interaction and the length of the I-X bond are influenced by the nature of the pyridine (B92270) and the halogen species involved. whiterose.ac.uk While these studies often use substituted pyridines rather than the pyridinium cation, they provide fundamental insight into the nature of the interactions between the pyridine ring system and halogens, which is relevant to understanding the complexation behavior in pyridinium-based melts.

Table 2: Iodine Species Identified in AlCl₃-BuPyCl Melts by Spectrophotometry

| Melt Condition | Predominant Iodine Species |

|---|---|

| Acidic (AlCl₃ > BuPyCl) | ICl |

| Neutral (AlCl₃ = BuPyCl) | I₃⁻ |

| Basic (AlCl₃ < BuPyCl) | ICl₂⁻, I₂Cl⁻, I₃⁻, I⁻ |

Data sourced from spectrophotometric studies of iodine complexes in aluminum chloride-N-1-butylpyridinium chloride ionic liquids. acs.orgdtic.mil

Computational and Theoretical Investigations of 1 Butylpyridinium Iodide

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of 1-butylpyridinium (B1220074) iodide, DFT studies are crucial for understanding its fundamental molecular geometry, electronic properties, and the nature of the interactions between the 1-butylpyridinium cation and the iodide anion. These calculations can predict various properties, including optimized molecular structures, vibrational frequencies, and electronic transitions.

Recent studies have employed DFT to explore the properties of various ionic liquids. For instance, the BLYP functional with a basis set superposition error correction and a dispersion correction has been shown to provide reliable results for ionic pair interaction energies. Furthermore, the hybrid B3LYP functional is often used to mitigate the self-interaction error to some extent mdpi.com. The application of these methods to 1-butylpyridinium iodide allows for a detailed characterization of its electronic landscape.

The physical and chemical properties of this compound are significantly influenced by a network of non-covalent interactions. These interactions, which include hydrogen bonding and van der Waals forces, dictate the arrangement of ions in the liquid state and in crystal structures. Computational methods are instrumental in dissecting these complex interactions.

In related pyridinium-based ionic liquids, studies have shown that the bulk structure is dominated by hydrogen-bond interactions between the anion and the ortho protons of the pyridinium (B92312) ring rsc.org. For this compound, similar C–H···I interactions are expected to play a crucial role. Theoretical models can quantify the strength and geometry of these bonds, providing a detailed picture of the local environment around each ion. The analysis of these interactions is critical for understanding the ionic liquid's macroscopic properties, such as viscosity and melting point.

This compound can be classified as a charge-transfer salt, where subtle electronic transitions can occur between the iodide anion (donor) and the pyridinium cation (acceptor). The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides an estimate of the band gap, which is a key parameter determining the material's electronic and optical properties.

DFT calculations are a primary tool for determining the HOMO-LUMO gap. The proximity of these frontier orbitals can indicate the potential for charge transfer between the ions mdpi.com. In similar systems, such as certain pyridazinium ylids, the ICT band originates from a HOMO → LUMO transition mdpi.com. For this compound, the HOMO is expected to be localized primarily on the iodide anion, while the LUMO is likely centered on the pyridinium ring. The calculated band gap can offer insights into the compound's color, photochemical stability, and potential use in electronic devices.

| Computational Parameter | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides the most stable 3D structure of the ion pair. |

| Interaction Energy | The energy required to separate the cation and anion to an infinite distance. | Quantifies the strength of the ionic bond and other interactions. |

| Vibrational Frequencies | The frequencies at which the molecule vibrates. | Can be compared with experimental IR and Raman spectra to validate the computational model. |

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates the electronic stability and the energy of the lowest electronic excitation. |

Simulation Methodologies for Intermolecular Interactions

To bridge the gap between the properties of a single ion pair and the bulk liquid, more advanced simulation methodologies are required. These models can account for the complex many-body interactions that govern the behavior of the ionic liquid on a larger scale.

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a thermodynamic method used to predict the chemical potential of molecules in a liquid. This approach has proven to be a valuable tool for screening ionic liquids for specific applications, such as CO2 capture researchgate.net. By calculating properties like Henry's Law constants, COSMO-RS can estimate the solubility of gases in different ionic liquids researchgate.net.

For this compound, COSMO-RS could be employed to predict its efficacy in capturing CO2 and other gases like CH4 and N2. The model considers the molecular surface polarity of the ions to predict their interactions with gas molecules researchgate.net. Such predictions are crucial for the rational design of new ionic liquids with enhanced gas capture capabilities. While specific COSMO-RS studies on this compound for gas capture are not prevalent in the provided context, the methodology is broadly applicable to this class of materials.

A known limitation of many common DFT functionals is the self-interaction error (SIE), which can lead to inaccuracies in predicting the properties of charged species like those found in ionic liquids. This error arises because the approximate exchange-correlation functional does not completely cancel the self-interaction part of the Coulomb energy.

A study investigating the effect of SIE on DFT calculations for 24 different ionic pairs, including N-butylpyridinium ([BPy]+) with an iodide (I-) anion, revealed that the magnitude of the SIE can be significant, reaching up to 40 kJ mol−1 depending on the anion rsc.orgnih.govresearchgate.net. The SIE was found to most strongly influence calculations involving halide anions rsc.orgnih.govresearchgate.net. For these systems, range-separated density functionals were shown to effectively suppress the SIE rsc.orgnih.govresearchgate.net. The study highlighted that for the [BPy]I ion pair, the SIE is particularly large rsc.org. This underscores the importance of choosing an appropriate DFT functional for accurate modeling of this compound and other halide-containing ionic liquids.

| DFT Functional Type | Description | Applicability to this compound |

| Generalized Gradient Approximation (GGA) | Functionals that depend on the local electron density and its gradient. | Commonly used, but can be prone to self-interaction error for ionic systems. |

| Hybrid Functionals | Functionals that include a portion of exact Hartree-Fock exchange. | Generally provide improved accuracy for electronic properties by partially correcting for SIE mdpi.com. |

| Range-Separated Functionals | Functionals that apply different amounts of Hartree-Fock exchange at different interelectronic distances. | Particularly effective at suppressing SIE in systems with halide anions, making them well-suited for this compound rsc.orgnih.govresearchgate.net. |

In Silico Modeling for Structure-Function Relationships

In silico modeling plays a pivotal role in establishing relationships between the molecular structure of an ionic liquid and its macroscopic functions. By systematically modifying the structure of the cation or anion in a computational model, researchers can predict how these changes will affect properties like viscosity, conductivity, and solubility.

For this compound, computational studies can explore how variations in the alkyl chain length on the pyridinium ring or the substitution of the iodide anion would impact its performance in various applications. For example, DFT calculations can be used to estimate the electrochemical stability of different ion pairs by analyzing their HOMO and LUMO energy levels mdpi.com. This predictive capability accelerates the discovery of new ionic liquids with tailored properties for specific tasks, reducing the need for extensive and time-consuming experimental synthesis and characterization.

Advanced Materials Science Applications Involving 1 Butylpyridinium Iodide and Derivatives

Development of Charge-Transfer Salts and Hybrid Materials

The versatility of the 1-butylpyridinium (B1220074) cation is evident in its ability to form charge-transfer salts and hybrid materials with unique optoelectronic characteristics. These materials are at the forefront of research for next-generation electronic and photonic devices.

Researchers have successfully synthesized new perovskite-like iodobismuthate hybrids utilizing butylpyridinium cations. By reacting Bismuth(III) iodide with 1-butylpyridinium iodide, novel compounds have been formed, including (BPY)₃(Bi₂I₉) and (BPY)₅(Bi₂I₁₁). bohrium.com Single-crystal X-ray diffraction analysis has revealed that these hybrids feature two distinct types of di-nuclear cluster structures. The (BPY)₃(Bi₂I₉) hybrid exhibits a face-sharing Bi₂I₉³⁻ cluster, while (BPY)₅(Bi₂I₁₁) is characterized by a vertex-sharing Bi₂I₁₁⁵⁻ cluster. bohrium.com These structures are integral to the unique properties exhibited by these materials.

The iodobismuthate hybrids based on butylpyridinium cations are classified as charge-transfer salts. bohrium.com Density Functional Theory (DFT) calculations indicate that the tops of their valence bands are composed of states from iodine, while the bottoms of the conduction bands are composed of states from the pyridinium (B92312) cations. bohrium.com This charge-transfer nature leads to significantly reduced optical band gaps compared to similar iodobismuthates. bohrium.com

These materials demonstrate promising optoelectronic properties, including rapid and consistent photocurrent responses, highlighting their potential for applications in photocatalysis or as photovoltaic absorbers. bohrium.com

| Compound | Crystal Structure Type | Optical Band Gap (eV) |

| (BPY)₃(Bi₂I₉) | Face-sharing Bi₂I₉³⁻ cluster | 2.06 |

| (BPY)₅(Bi₂I₁₁) | Vertex-sharing Bi₂I₁₁⁵⁻ cluster | 2.01 |

| (BMPY)₃(Bi₂I₉) | Face-sharing Bi₂I₉³⁻ cluster | 1.86 |

| Data sourced from Bohrium, 2021. bohrium.com |

Fabrication of Functional Thin Films

The application of this compound and its derivatives extends to the fabrication of ultra-thin, functional films with specific electronic properties. These films are crucial for the development of molecular-scale electronic components.

A derivative, 2,6-di[dibutylamino-phenylvinyl]-1-butylpyridinium iodide, has been utilized to create Langmuir-Blodgett (LB) monolayers that exhibit electrical rectification. researchgate.netaip.orgaip.org When a monolayer of this compound is sandwiched between gold electrodes, it functions as a rectifier. researchgate.netresearchgate.net The rectification is attributed to an interionic reverse charge transfer mechanism between the iodide anion and the pyridinium ring. aip.orgaip.orgacs.org

A significant enhancement in current is observed at a forward bias, with electrons flowing preferentially from the iodide ions to the pyridinium ring. researchgate.net These molecular rectifiers can achieve rectification ratios as high as 90, with currents reaching up to 100,000 electrons per molecule per second. researchgate.net However, the rectification ratio has been observed to decrease during successive measurement cycles. aip.orgresearchgate.net

While research has focused on related compounds like N-butylpyridinium tetrafluoroborate (B81430), the principles are applicable to the development of ion-gel films involving the butylpyridinium cation. These films are created by forming a composite of a polymer, such as polyvinylpyrrolidone (B124986) (PVP), with an ionic liquid. rsc.orgresearchgate.net The resulting flexible ion-gel thin films exhibit significant ionic conductivity. rsc.orgresearchgate.net The formation of a bpy+˙ cation radical within the polymer-ionic liquid matrix can induce free radical thermal polymerization of the polymer chains at elevated temperatures. rsc.orgresearchgate.net

The development of such organic-inorganic hybrid materials is crucial for improving the efficiency of energy storage devices. rsc.orgresearchgate.net Doping these films with inorganic nanoparticles can further enhance their properties, such as specific capacitance and energy density. rsc.orgresearchgate.net

Design of Ion-Conducting Materials

This compound is a key component in the design of advanced ion-conducting materials. Its ionic nature facilitates the transport of ions, a critical function in electrolytes for batteries and other electrochemical devices. A notable example is N-Butyl Pyridinium Diiodido Argentate(I), a material that forms a one-dimensional Ag-I network and demonstrates superior solid-state ionic conductivity at room temperature. researchgate.net This compound represents one of the best silver-based ion conductors, showcasing the potential for creating highly anisotropic ionic conduction pathways due to its unique crystal structure. researchgate.net

One-Dimensional Silver-Iodine Networks with Superior Ionic Conductivity

A notable advancement in materials science is the development of a novel solid-state material, N-Butyl Pyridinium Diiodido Argentate(I), synthesized through a straightforward one-pot method involving this compound and silver iodide. This process yields a compound with a one-dimensional (1D) anionic silver-iodine ([AgI2]−)n chain structure, stabilized by the presence of the N-butyl pyridinium cation. The formation of this 1D network is visually manifested in the growth of long, needle-like crystals. researchgate.net

This material is classified as a low-melting organic-inorganic metal halide ionic solid, with a melting point determined to be between 100-101 °C. researchgate.net The crystal structure reveals a highly anisotropic one-dimensional arrangement of the ionic domains. In this structure, each silver cation is tetrahedrally coordinated with four iodide anions. researchgate.net

The primary significance of this one-dimensional arrangement lies in its facilitation of highly anisotropic ionic conduction. researchgate.net The material exhibits significant ionic conductivity, a crucial property for applications in solid-state electrolytes for batteries or solar cells. The conductivity demonstrates a clear temperature dependence, increasing as the temperature rises. researchgate.net

Detailed research findings on the ionic conductivity are presented below:

| Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

| Room Temperature | 10⁻⁶ |

| 70 | 10⁻⁴ |

This table presents the ionic conductivity of N-Butyl Pyridinium Diiodido Argentate(I) at different temperatures, showcasing its potential as a solid-state ionic conductor. researchgate.net

Exploration of Pyridinium-Based Ionic Solids

The creation of N-Butyl Pyridinium Diiodido Argentate(I) serves as a prime example of the exploration into pyridinium-based ionic solids. These materials are of interest due to their tunable properties and potential for creating materials with specific functionalities, such as anisotropic ionic conduction. researchgate.net The synthesis of this particular ionic solid from this compound and silver iodide highlights a simple and effective approach to developing new advanced materials. researchgate.net

The resulting compound is an organic-inorganic hybrid material that combines the properties of the organic N-butyl pyridinium cation and the inorganic one-dimensional silver-iodine network. researchgate.net This hybridization results in a material with a relatively low melting point for an ionic solid and a distinct crystalline structure. researchgate.net

The investigation into such pyridinium-based ionic solids is driven by the goal of rationally designing highly conductive solid-state conductors. researchgate.net The anisotropic, or directionally dependent, nature of the ionic conductivity in these one-dimensional structures is a key area of research. By controlling the arrangement of the crystal structure, it is possible to direct the flow of ions, which is a significant step forward from conventional ion conductors. researchgate.net

Key properties of the explored pyridinium-based ionic solid are summarized in the following table:

| Property | Value / Description |

| Chemical Name | N-Butyl Pyridinium Diiodido Argentate(I) |

| Abbreviation | (CPy)[AgI] |

| Crystal Structure | 1D anisotropic ([AgI2]−)n chains |

| Melting Point | 100-101 °C |

| Appearance | Transparent, needle-like crystals |

This table outlines the fundamental characteristics of the pyridinium-based ionic solid derived from this compound, emphasizing its unique structural and physical properties. researchgate.net

Future Research Directions and Perspectives

Emerging Trends in 1-Butylpyridinium (B1220074) Iodide Research

Current research on 1-butylpyridinium iodide is shaped by overarching trends in green chemistry and the pursuit of functional materials with tailored properties. A primary focus is the expansion of its role as a green, recyclable, metal-free catalyst for organic synthesis. mdpi.com The principles of iodine catalysis, which emphasize environmentally benign and efficient transformations, are central to this effort. researchgate.netrsc.org

Another significant trend is the synthesis of novel, functionalized derivatives of pyridinium (B92312) ionic liquids to achieve specific outcomes. This includes modifying the cation or anion to create compounds for specialized applications, such as antimicrobial agents or components in coordination polymers. researchgate.net The development of these new structures from the this compound backbone could lead to materials with unique physical and chemical properties, including reversible amorphization. researchgate.net

Table 1: Emerging Research Areas for Pyridinium-Based Ionic Liquids

| Research Area | Focus | Potential Application |

|---|---|---|

| Green Catalysis | Development of recyclable, metal-free catalytic systems. | Sustainable organic synthesis, reduction of industrial waste. |

| Functionalized Derivatives | Synthesis of novel pyridinium ILs with specific functional groups. | Antimicrobial agents, targeted pharmaceuticals. |

| Coordination Polymers | Integration of pyridinium cations into polymeric structures. | Smart materials, gas separation and storage. |

Potential for Novel Catalytic and Electrochemical Systems

The dual functionality of the 1-butylpyridinium cation and the iodide anion provides a rich platform for developing novel systems in both catalysis and electrochemistry.

Catalytic Systems: The iodide anion can act as a potent nucleophile or an effective leaving group, while the pyridinium cation can stabilize reaction intermediates and transition states. This synergy makes this compound an attractive candidate for a wider range of organic reactions. Future research is expected to focus on harnessing its catalytic activity for complex syntheses under mild, metal-free conditions, contributing to more sustainable chemical manufacturing processes. rsc.org

Electrochemical Systems: In electrochemistry, pyridinium iodides have established a foothold as essential components in electrolytes for dye-sensitized solar cells (DSSCs), where they serve as a source of iodide for the I⁻/I₃⁻ redox couple. nih.gov Research is actively comparing their performance to more conventional imidazolium (B1220033) salts, with studies showing comparable efficiencies. nih.gov Beyond solar cells, pyridinium-based electrolytes are being investigated for next-generation energy storage, including redox flow batteries and safer, non-flammable lithium-ion batteries. researchgate.netresearchgate.net The trend towards solid-state and quasi-solid-state electrolytes to enhance battery safety and longevity presents a significant opportunity for integrating this compound into these advanced systems. mdpi.comanl.gov

Integration of this compound in Advanced Functional Materials

The integration of this compound into solid-state and composite materials is a promising avenue for creating advanced functional materials with enhanced properties.

Energy Conversion and Storage: A key area of development is its use in quasi-solid-state electrolytes for DSSCs and other battery technologies. nih.govaip.org By combining the ionic liquid with polymers or inorganic materials like layered α-zirconium phosphate, researchers aim to create electrolytes that are less prone to leakage and evaporation, thereby improving the long-term stability and durability of energy devices. aip.org Furthermore, functionalized derivatives such as 4-tert-butylpyridinium iodide have been successfully used as capping layers to stabilize the structure of high-efficiency perovskite solar cells (PSCs), indicating a clear research path for tailoring butylpyridinium iodide variants for specific roles in photovoltaic technologies. researchgate.net

Table 2: Applications in Advanced Energy Materials

| Device Type | Role of this compound | Research Goal |

|---|---|---|

| Dye-Sensitized Solar Cells (DSSCs) | Iodide source in redox electrolyte. nih.gov | Improve efficiency and long-term stability. |

| Perovskite Solar Cells (PSCs) | Component of stabilizing capping layers (as derivatives). researchgate.net | Enhance durability and prevent degradation. |

| Redox Flow Batteries | Active component in electrolytes. researchgate.net | Develop stable, high-performance energy storage. |

| Solid-State Batteries | Non-flammable ionic liquid electrolyte. researchgate.net | Increase battery safety and energy density. |

Coordination Polymers and Metal-Organic Frameworks (MOFs): An emerging frontier is the use of pyridinium cations as structural components in coordination polymers. Research has shown that compounds like 1-butyl-4-methyl-pyridinium can form coordination polymers that also behave as ionic liquids. researchgate.net This hybrid approach allows for the design of novel materials where the ionic liquid is an intrinsic part of the framework, potentially leading to applications in catalysis, gas separation, and nonlinear optics. researchgate.net

Methodological Advancements in Characterization and Simulation

Progress in understanding and applying this compound is intrinsically linked to advancements in analytical and computational methodologies.

Advanced Characterization: A thorough understanding of the physicochemical properties of ionic liquids is critical for their successful application. Advanced characterization techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray powder diffraction (VT-XRPD) are being employed to conduct detailed studies of their phase behavior, including melting points and polymorphism. acs.org This fundamental thermodynamic data is essential for predicting the behavior of these materials in industrial settings. Future work will increasingly rely on a suite of high-resolution techniques, including advanced electron microscopy and synchrotron-based methods, to characterize the structure and interfaces of materials incorporating this compound. mdpi.com

Computational Simulation: Molecular modeling has become an indispensable tool for accelerating research on ionic liquids. Computational methods like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are used to investigate the structural and dynamic properties of pyridinium-based ionic liquids at the atomic level. researchgate.net These simulations provide deep insights into ion pair stability, long-range ordering, and the nature of intermolecular forces such as hydrogen bonding. researchgate.net By predicting how structural modifications will affect the physicochemical properties, these computational approaches can effectively guide the rational design of new ionic liquids, like this compound derivatives, for specific target applications. researchgate.netmdpi.com

Q & A

Basic: What are the standard methods for synthesizing and characterizing 1-butylpyridinium iodide?

Methodological Answer:

this compound is typically synthesized via alkylation of pyridine with 1-iodobutane under reflux in anhydrous conditions. Key steps include:

- Reagent Purity : Use analytical-grade pyridine and 1-iodobutane to minimize side reactions .

- Reaction Monitoring : Track progress using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

- Purification : Recrystallize the product from a solvent like acetonitrile or ethanol to achieve >98% purity .

- Characterization :

Basic: How can researchers ensure the purity of this compound for experimental reproducibility?

Methodological Answer:

- Chromatographic Methods : Employ high-performance liquid chromatography (HPLC) with a polar stationary phase to detect impurities .

- Thermal Analysis : Differential scanning calorimetry (DSC) can identify decomposition temperatures and confirm phase purity .

- Ion Chromatography : Quantify iodide counterion content to verify stoichiometry .

- Cross-Referencing : Compare spectroscopic data with literature values for pyridinium-based ionic liquids .